Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS No.: 1822580-98-2
Cat. No.: VC6359500
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822580-98-2 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.265 |
| IUPAC Name | tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3 |
| Standard InChI Key | BETGJOXYTQTEPO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1CN2)O |
Introduction
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. It belongs to the class of diazabicycloheptanes, which are known for their potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its molecular formula, C10H18N2O3, and molecular weight of approximately 214.26 g/mol .
Synthesis and Preparation Methods
The synthesis of tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves multi-step organic synthesis routes. These may include cycloaddition reactions to form the bicyclic core, followed by functional group modifications to introduce the hydroxyl and tert-butyl ester groups. Industrial production would require optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity .
Biological Activity and Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in developing inhibitors or antagonists for various biological targets. The presence of the hydroxyl group in tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate suggests it could participate in hydrogen bonding interactions with enzymes or receptors, which might influence its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can be compared with other bicyclic compounds like tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, which features a monoaza bicyclic structure instead of diaza. The difference in nitrogen substitution affects the compound's reactivity and biological activity .
Comparison Table
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | C10H18N2O3 | 214.26 g/mol | 1822580-98-2 |
| Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | C11H19NO3 | 213.28 g/mol | 198835-03-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume